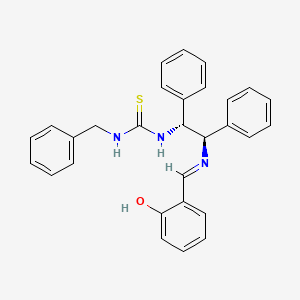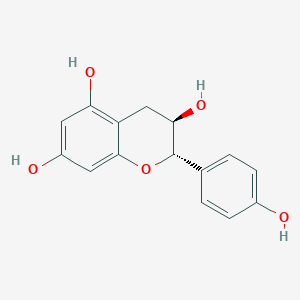
(-)-Afzelechin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Afzelechin: is a flavan-3-ol, a type of flavonoid, which is a class of polyphenolic compounds. It is naturally found in various plants, including tea leaves, cocoa, and certain fruits. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Afzelechin typically involves the reduction of flavanone precursors. One common method is the catalytic hydrogenation of flavanone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as tea leaves and cocoa. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of microorganisms to biosynthesize this compound from simpler precursors are also being explored.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Afzelechin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its precursor flavanone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C as mentioned earlier.
Substitution: Reagents such as acetic anhydride (for acetylation) or methyl iodide (for methylation) are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Flavanone.
Substitution: Acetylated or methylated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Afzelechin is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. It is also studied for its role in modulating enzyme activities and signaling pathways in cells.
Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant properties are believed to contribute to its protective effects against oxidative stress-related conditions.
Industry: In the food and beverage industry, this compound is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in the cosmetic industry for its skin-protective and anti-aging properties.
Mécanisme D'action
The mechanism of action of (-)-Afzelechin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling proteins, to exert its effects. For example, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and modulate signaling pathways related to inflammation and cell survival.
Comparaison Avec Des Composés Similaires
Catechin: Another flavan-3-ol with similar antioxidant properties.
Epicatechin: A stereoisomer of catechin with similar biological activities.
Gallocatechin: A flavan-3-ol with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness: (-)-Afzelechin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct antioxidant profile and potential health benefits make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H14O5 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1 |
Clé InChI |
RSYUFYQTACJFML-HIFRSBDPSA-N |
SMILES isomérique |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


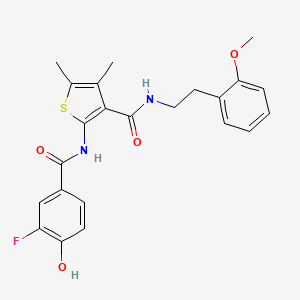
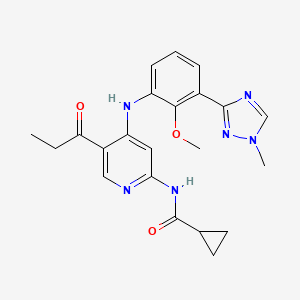
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)

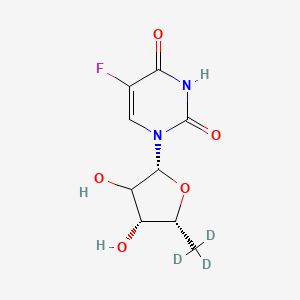
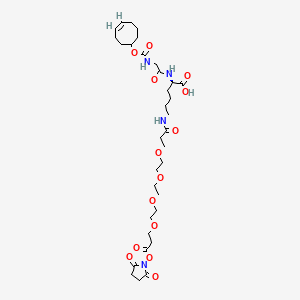
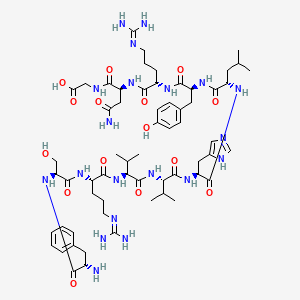
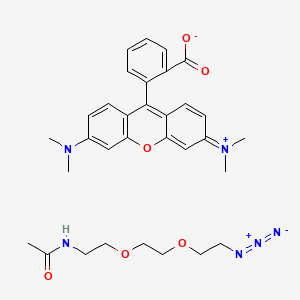
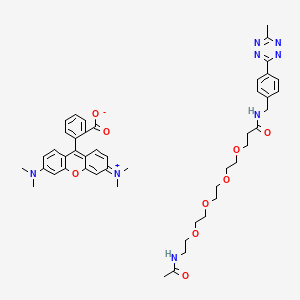
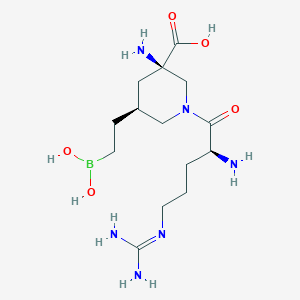
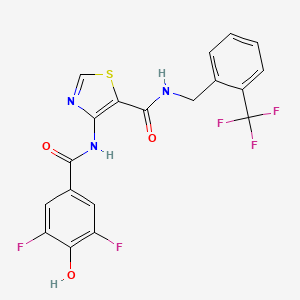
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
